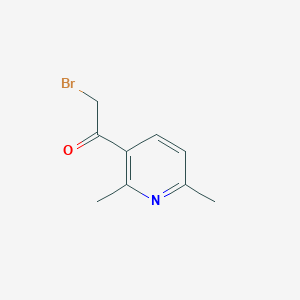
6-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-2-amine is a complex organic compound that features a pyrrolidine ring attached to a tetrahydronaphthalene backbone. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows for diverse chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydronaphthalene Backbone: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation to reduce the double bonds.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions. For example, a halogenated intermediate can react with pyrrolidine under basic conditions to form the desired product.
Final Functionalization: The amine group can be introduced through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
6-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the pyrrolidine ring or the tetrahydronaphthalene backbone.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), pyrrolidine
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
6-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study its interactions with various enzymes and receptors.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 6-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity to these targets due to its structural features. The compound may modulate the activity of these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
Pyrrolidine: A simpler compound with a similar ring structure but lacking the tetrahydronaphthalene backbone.
Tetrahydronaphthalene: A compound with a similar backbone but lacking the pyrrolidine ring.
Naphthylamines: Compounds with an amine group attached to a naphthalene ring, but without the pyrrolidine modification.
Uniqueness
6-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-2-amine is unique due to the combination of the pyrrolidine ring and the tetrahydronaphthalene backbone. This combination allows for unique interactions with biological targets and provides a versatile scaffold for further chemical modifications.
特性
分子式 |
C15H22N2 |
|---|---|
分子量 |
230.35 g/mol |
IUPAC名 |
6-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C15H22N2/c16-15-6-5-13-9-12(3-4-14(13)10-15)11-17-7-1-2-8-17/h5-6,10,12H,1-4,7-9,11,16H2 |
InChIキー |
AXGKRHLWQFVXED-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CC2CCC3=C(C2)C=CC(=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-3-(4-(methylsulfonyl)phenyl)isoxazolo[4,5-d]pyrimidine](/img/structure/B8654972.png)


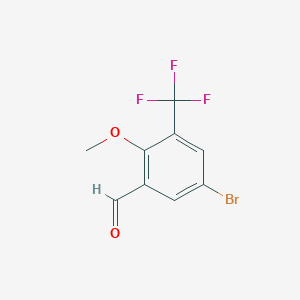
![Tert-butyl[2-({5-[(tert-butylamino)sulfonyl]-2-methylphenyl}ethynyl)-4-chlorophenoxy]acetate](/img/structure/B8654999.png)
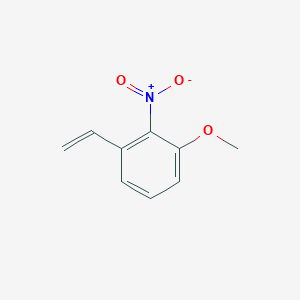
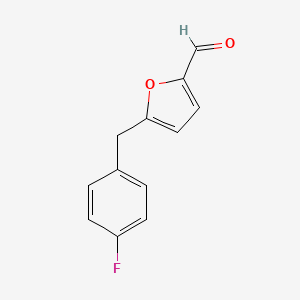
![Ethyl 1-(aminomethyl)spiro[2.5]octane-1-carboxylate](/img/structure/B8655022.png)
![2-Methyl-5-[(4-phenoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B8655029.png)
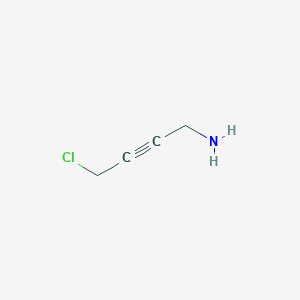
![1-Fluoro-4-[4-(4-methoxyphenyl)-4-methylpentyl]-2-phenoxybenzene](/img/structure/B8655039.png)
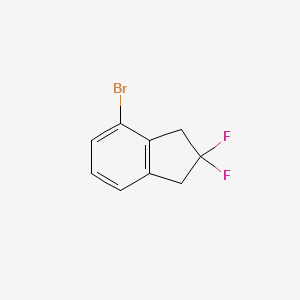
![2,3,5,6-Tetrafluoro-[1,1'-biphenyl]-4-amine](/img/structure/B8655055.png)
